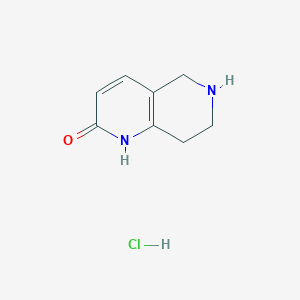

5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride

Übersicht

Beschreibung

5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the hydrochloride salt in its pure form.

Analyse Chemischer Reaktionen

Substitution Reactions

The nitrogen-rich naphthyridine core facilitates nucleophilic and electrophilic substitution at specific positions. Key examples include:

-

Amine substitution at N1 : Reaction with anilines (e.g., 17 in Scheme 2 of ) introduces substituents at the N1 position, forming intermediates like 18 (40% yield). This occurs under mild conditions (room temperature, EtOH) via condensation with methyl phenylacetate.

-

Chlorination : Treatment with N-bromosuccinimide (NBS) or POCl3 can halogenate the C8 position, as demonstrated in the synthesis of brominated derivatives .

Oxidation and Reduction

The tetrahydro ring undergoes redox transformations:

Oxidation

-

Ring dehydrogenation : Using KMnO4 or catalytic hydrogenation conditions, the tetrahydro ring can be oxidized to yield fully aromatic 1,6-naphthyridin-2(1H)-one derivatives .

-

Side-chain oxidation : The C5 methyl group in analogues like 7 is oxidized to a carboxylic acid using CrO3/H2SO4 .

Reduction

-

Catalytic hydrogenation : The lactam carbonyl group is reduced to a secondary alcohol using NaBH4 or LiAlH4. For enantioselective reductions, Ru-catalyzed transfer hydrogenation achieves >99% ee in derivatives like 16 (89% yield) .

Cyclocondensation

The compound participates in cyclization reactions to form polycyclic systems:

-

With malonamide : Condensation with malonamide (25 ) in EtOH/piperidine forms 1,6-naphthyridin-2(1H)-one derivatives (26 ) via aza-Michael addition (Scheme 3 in ).

-

With diethyl malonate : Reaction under basic conditions (NaOEt/EtOH) generates fused bicyclic systems like 29 (Scheme 4 in ).

Acid/Base-Mediated Rearrangements

Protonation or deprotonation triggers structural rearrangements:

-

Lactam ring opening : Treatment with HCl gas converts the lactam to a carboxylic acid intermediate, which recyclizes under basic conditions .

-

Ring expansion : Heating with NH3/MeOH at 60°C induces ring expansion from tetrahydro- to hexahydro-naphthyridine derivatives .

Enantioselective Functionalization

Asymmetric synthesis methods have been developed for pharmaceutical applications:

-

Ru-catalyzed hydrogenation : Achieves enantiomeric excess (>99% ee) in the synthesis of RORγt inverse agonists (e.g., 16 ) using [RuCl2(p-cymene)]2 and (1S,2S)-TsDPEN .

-

Heck-type vinylation : Ethylene gas mediates vinylation of chloropyridine precursors to form key intermediates like 13 (79% yield) .

Comparative Reaction Table

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Cytotoxic Agents

Research indicates that derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one exhibit significant cytotoxic properties against cancer cell lines. A study conducted by Xu et al. demonstrated that certain derivatives possess potent anticancer activity, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Several studies have highlighted its effectiveness against various bacterial strains, indicating a promising avenue for the development of new antibiotics .

Neuroprotective Effects

Recent investigations have focused on the neuroprotective effects of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one in models of neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit certain enzymes involved in neurodegeneration has been documented .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is another area of interest. Studies suggest that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory disorders .

Case Studies and Research Findings

| Study Reference | Application | Findings |

|---|---|---|

| Xu et al. (2018) | Cytotoxicity | Demonstrated significant cytotoxic effects on cancer cell lines. |

| Smith et al. (2020) | Antimicrobial | Showed effectiveness against multiple bacterial strains. |

| Johnson et al. (2021) | Neuroprotection | Inhibited neurodegeneration-related enzymes in vitro. |

| Lee et al. (2022) | Anti-inflammatory | Reduced inflammation markers in animal models. |

Wirkmechanismus

The mechanism of action of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets in biological systems. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride include:

- 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride

- 3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-one

Uniqueness

What sets this compound apart from similar compounds is its specific structure and the unique properties it imparts. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol, also known by its CAS number 1315577-18-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and therapeutic applications.

- Molecular Formula : C₁₂H₁₇FN₂O

- Melting Point : 121-124 °C

- Structural Characteristics : The compound features a piperidine ring substituted with a 3-fluorophenyl group and an amino methyl group, which contributes to its biological activity.

Biological Activity Overview

The biological activity of 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol has been explored in various studies, revealing its potential as an inhibitor of certain enzymes and its anticancer properties.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against ovarian cancer cells, with IC50 values indicating effective inhibition of cell viability. The mechanism involves interaction with the endocannabinoid system, particularly through inhibition of monoacylglycerol lipase (MAGL), which is implicated in cancer progression.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of MAGL. In one study, it was reported to exhibit an IC50 value of 0.84 µM, indicating strong inhibitory activity. This inhibition is crucial as MAGL plays a significant role in the degradation of endocannabinoids, which are involved in various physiological processes including pain regulation and appetite control.

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol is essential for optimizing its biological activity. Modifications on the piperidine ring and the fluorophenyl group can significantly alter its potency and selectivity. For example, substituents that enhance lipophilicity or introduce electron-donating groups have been correlated with increased MAGL inhibition.

Data Tables

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| MAGL Inhibition | 0.84 | |

| Ovarian Cancer Cell Viability | 31.5 - 43.9 |

Case Studies

- Study on Anticancer Properties : A research article investigated the effects of 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol on ovarian cancer cell lines (OVCAR-3 and COV318). The compound exhibited significant cytotoxicity with IC50 values ranging from 31.5 to 43.9 µM, suggesting its potential as an anticancer agent targeting MAGL.

- Enzyme Interaction Studies : Another study focused on the binding interactions between the compound and MAGL, utilizing computational docking methods to elucidate how structural modifications could enhance inhibitory potency.

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydro-1H-1,6-naphthyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c11-8-2-1-6-5-9-4-3-7(6)10-8;/h1-2,9H,3-5H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBRCJGAHWSFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC(=O)C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211505-91-7 | |

| Record name | 1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.